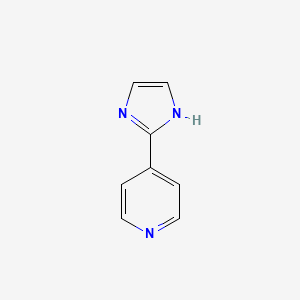

4-(1H-imidazol-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZSAEUNIBEKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311778 | |

| Record name | 4-(1H-imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21202-42-6 | |

| Record name | 21202-42-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1H-imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-Imidazol-2-yl)-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 4-(1H-imidazol-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of 4-(1H-imidazol-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its structure, physicochemical properties, synthesis, and potential biological relevance.

Core Chemical Identity and Properties

This compound is a bicyclic aromatic compound consisting of a pyridine ring substituted at the 4-position with a 1H-imidazol-2-yl group. Its structure combines the features of both pyridine, a six-membered nitrogen-containing heterocycle, and imidazole, a five-membered ring with two nitrogen atoms.

Structure and Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 21202-42-6 |

| Molecular Formula | C₈H₇N₃ |

| Molecular Weight | 145.16 g/mol |

| InChI | InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-6H,(H,10,11) |

| InChIKey | QWZSAEUNIBEKIZ-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C2=NC=CN2 |

| Canonical SMILES | c1cncc(c1)-c2[nH]cnc2 |

Physicochemical Properties

The experimental determination of all physicochemical properties is crucial for research and development. The data presented below is a combination of supplier-provided information and computationally predicted values, which should be confirmed through laboratory analysis.

| Property | Value | Source |

| Melting Point | 210-211 °C | Commercial Supplier |

| Boiling Point | 395.1 ± 25.0 °C | Predicted[1] |

| Density | 1.214 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 11.50 ± 0.10 | Predicted[1] |

| Solubility | No specific data available. General solubility for related isomers suggests slight solubility in water and better solubility in polar organic solvents like ethanol and DMSO. | General Knowledge |

| Appearance | Light yellow to light brown solid | [1] |

Experimental Protocols

Representative Synthesis Protocol

A common and effective method for the formation of the imidazole ring is the Debus-Radziszewski imidazole synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of this compound, a variation of this approach or a direct condensation of pyridine-4-carboxaldehyde with a suitable C2N synthon can be proposed.

Reaction Scheme (Proposed):

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-4-carboxaldehyde (1 equivalent) and glyoxal (1 equivalent, typically as a 40% aqueous solution) in ethanol.

-

Addition of Ammonia: To the stirred solution, add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 10-20 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane).

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The ¹H NMR spectrum is expected to show signals for the protons on both the pyridine and imidazole rings. The ¹³C NMR spectrum will provide information on the carbon framework.

-

Infrared (IR) Spectroscopy: An FT-IR spectrum will show characteristic absorption bands for the N-H and C-H stretching vibrations of the imidazole and pyridine rings, as well as C=N and C=C stretching vibrations within the aromatic systems.

-

Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI-MS) should be performed to determine the molecular weight of the compound and confirm its molecular formula. The fragmentation pattern can provide further structural information.

-

Melting Point Analysis: The melting point of the purified compound should be determined and compared with literature values to assess its purity.

Biological Activity and Signaling Pathway Involvement

While specific studies on the biological activity of this compound are limited, related imidazole-pyridine derivatives have shown promising activity as antiparasitic agents.

Inhibition of Trypanosoma cruzi Growth

Derivatives of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines have been identified as potent inhibitors of the growth of Trypanosoma cruzi, the parasite responsible for Chagas disease. The proposed mechanism of action for these compounds is the inhibition of the enzyme sterol 14α-demethylase (CYP51).

Proposed Mechanism of Action: CYP51 Inhibition

CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal and protozoan cell membrane. Azole compounds, including imidazole derivatives, are known to inhibit CYP51 by coordinating to the heme iron atom in the enzyme's active site. This disrupts the sterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and ultimately, cell death.

The following diagram illustrates the general mechanism of CYP51 inhibition by an azole compound, which is the proposed pathway for the biological activity of this compound derivatives.

This guide serves as a foundational resource for researchers working with this compound. Further experimental validation of the predicted properties and a detailed exploration of its synthetic routes and biological activities are encouraged to fully elucidate the potential of this compound.

References

The Genesis of 4-(1H-imidazol-2-yl)pyridine: A Technical Guide to its Initial Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and discovery of the heterocyclic compound 4-(1H-imidazol-2-yl)pyridine. While a singular, seminal publication detailing its first synthesis remains elusive in readily available literature, the foundational chemistry for its creation points directly to the classic Debus-Radziszewski imidazole synthesis. This method, first reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, provides a robust pathway to imidazole derivatives through a multi-component reaction.

This document outlines the probable synthetic route for this compound based on this established chemistry, supported by data from analogous syntheses and publicly available compound information. It also presents the known physicochemical properties and touches upon the biological significance of the broader class of imidazolylpyridines.

I. The Debus-Radziszewski Synthesis: A Foundational Approach

The most logical and historically supported method for the initial synthesis of this compound is the Debus-Radziszewski reaction.[1][2][3] This reaction facilitates the formation of the imidazole ring from three key components: a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

For the synthesis of this compound, the specific precursors are:

-

1,2-Dicarbonyl: Glyoxal

-

Aldehyde: Pyridine-4-carboxaldehyde

-

Nitrogen Source: Ammonia

The reaction proceeds through the condensation of these components to form the imidazole ring, which is subsequently attached to the pyridine ring at the 4-position.

Logical Workflow of the Debus-Radziszewski Synthesis

Caption: General workflow for the synthesis of this compound.

II. Experimental Protocol: A Generalized Procedure

The following is a generalized experimental protocol for the synthesis of this compound based on the Debus-Radziszewski reaction and procedures reported for analogous compounds.[1]

Materials:

-

Pyridine-4-carboxaldehyde

-

Glyoxal (40% aqueous solution)

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Ethanol

-

Activated Carbon

-

Standard laboratory glassware and apparatus (round-bottom flask, condenser, heating mantle, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine pyridine-4-carboxaldehyde and an equimolar amount of glyoxal solution in ethanol.

-

Addition of Ammonia: To the stirred solution, slowly add an excess of aqueous ammonia.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature, which may induce crystallization of the product. The crude product can be isolated by vacuum filtration.

-

Purification: The crude solid is then purified. This can be achieved by recrystallization from a suitable solvent system, such as ethanol/water. Decolorization with activated carbon may be necessary to remove colored impurities.

-

Drying: The purified crystals of this compound are dried under vacuum to remove any residual solvent.

III. Physicochemical and Spectroscopic Data

The following tables summarize the known quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇N₃ | [4] |

| Molecular Weight | 145.16 g/mol | [4] |

| Appearance | Light yellow to light brown solid | |

| Melting Point | 214 - 216 °C | |

| Boiling Point (Predicted) | 395.1 ± 25.0 °C | |

| pKa (Predicted) | 11.50 ± 0.10 | |

| LogP (Predicted) | 0.8 | [4] |

Table 2: Spectroscopic Data (Predicted/Reported for Analogs)

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Data for the isomeric 2-(1H-imidazol-2-yl)pyridine suggests characteristic signals for the pyridine and imidazole protons. | [1] |

| ¹³C NMR | Expected to show eight distinct signals corresponding to the carbon atoms of the pyridine and imidazole rings. | [5] |

| IR | Expected to show characteristic peaks for N-H stretching, C=N stretching, and aromatic C-H stretching. | [1] |

| Mass Spectrometry | Expected [M+H]⁺ peak at m/z 146.07128. | [6] |

IV. Biological Significance and Potential Applications

While specific biological activity data for this compound is not extensively documented in the initial discovery context, the broader class of imidazolylpyridines and fused imidazopyridines are of significant interest in medicinal chemistry.[7][8] These scaffolds are recognized as privileged structures in drug discovery due to their ability to interact with a variety of biological targets.

Derivatives of imidazolylpyridines have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Certain imidazopyridine derivatives have shown potent antiproliferative activity against various cancer cell lines.[9][10]

-

Enzyme Inhibitors: The imidazole and pyridine rings can act as key binding motifs for various enzymes.

-

Receptor Agonists/Antagonists: The nitrogen atoms in the heterocyclic rings can participate in hydrogen bonding and other interactions with biological receptors. For instance, a related compound, immethridine, is a potent and selective histamine H3 receptor agonist.[11]

The potential biological activities of this class of compounds can be visualized through a simplified signaling pathway diagram.

Potential Signaling Pathway Interaction

Caption: Hypothetical interaction of an imidazolylpyridine with a biological pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 4-(1h-imidazol-2-yl)-pyridine (C8H7N3) [pubchemlite.lcsb.uni.lu]

- 7. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]

- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(1H-imidazol-2-yl)pyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1H-imidazol-2-yl)pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have demonstrated potent efficacy in diverse therapeutic areas, including as anti-parasitic agents, kinase inhibitors, and modulators of G-protein coupled receptors. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and mechanisms of action of this compound derivatives. Detailed experimental protocols for key biological assays are provided, and relevant signaling pathways are visualized to facilitate a deeper understanding of their therapeutic potential.

Introduction

The unique structural features of the this compound core, combining the electron-rich imidazole ring with the electron-deficient pyridine moiety, confer favorable pharmacokinetic and pharmacodynamic properties. This arrangement allows for diverse chemical modifications, enabling the fine-tuning of activity and selectivity towards various biological targets. This guide will explore the key therapeutic applications of these derivatives, focusing on their potential as inhibitors of parasitic enzymes, modulators of protein kinases involved in cancer, and as agonists for neurotransmitter receptors.

Synthesis of the this compound Core

While a single, universally applicable general synthesis for all this compound derivatives is not established, a common and effective strategy involves the condensation of a pyridine-4-carboxaldehyde or a related electrophilic precursor with an appropriate 1,2-dicarbonyl compound (or its equivalent) and an ammonia source. A representative synthetic approach is outlined below.

General Synthetic Scheme

A versatile method for the synthesis of 2-substituted imidazoles is the Radziszewski reaction and its variations. For the specific synthesis of a this compound scaffold, a common route involves the reaction of pyridine-4-carboxaldehyde, a 1,2-dicarbonyl compound (like glyoxal or a derivative), and ammonia or an ammonium salt.

Another adaptable method involves the cyclization of a 2-aminoazine with an α-haloketone, followed by functional group manipulations. However, for the specific 4-(imidazol-2-yl)pyridine linkage, a more direct condensation approach is often favored.

Below is a conceptual workflow for the synthesis of a generic this compound derivative.

Biological Activities and Quantitative Data

Derivatives of this compound have shown significant promise in several therapeutic areas. The following sections summarize the key findings and present quantitative data in a structured format.

Anti-parasitic Activity: Inhibition of Trypanosoma cruzi

A series of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines has been identified as potent inhibitors of Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism of action is believed to involve the inhibition of the fungal sterol 14α-demethylase (CYP51).[1]

| Compound | R Group | T. cruzi EC50 (nM)[1] | HeLa CC50 (µM)[1] | CYP51 IC50 (nM)[1] |

| 1 | H | 1000 | >50 | ND |

| 11 | 4-CF3-Ph | 100 | >50 | 52 |

| 12 | 4-Cl-Ph | 100 | >50 | ND |

| 13 | 4-F-Ph | 200 | >50 | ND |

| 14 | 3-Cl-Ph | 300 | >50 | ND |

| 15 | Ph | 500 | >50 | ND |

| ND: Not Determined |

Histamine H3 Receptor Agonism

Immethridine, a 4-(1H-imidazol-4(5)-ylmethyl)pyridine derivative, has been identified as a potent and selective histamine H3 receptor agonist.[2]

| Compound | pKi (human H3R)[2] | pEC50 (human H3R)[2] |

| Immethridine | 9.07 | 9.74 |

Signaling Pathways and Mechanisms of Action

CYP51 Inhibition in Trypanosoma cruzi

The anti-parasitic activity of certain this compound derivatives is attributed to the inhibition of CYP51, a critical enzyme in the ergosterol biosynthesis pathway of the parasite. Ergosterol is an essential component of the parasite's cell membrane. Its depletion disrupts membrane integrity and leads to cell death.

CDK9 Inhibition in Cancer

While specific data for this compound derivatives as CDK9 inhibitors is emerging, the general mechanism of CDK9 inhibition is well-understood. CDK9 is a key regulator of transcription elongation. Its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.

Histamine H3 Receptor Agonism

The histamine H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system. Agonists of the H3 receptor, such as immethridine, decrease the release of these neurotransmitters.

Experimental Protocols

In Vitro Anti-Trypanosoma cruzi Assay

This protocol is adapted from the methodology described for the evaluation of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridine derivatives.[1]

-

Cell Culture: T. cruzi (e.g., Tulahuen strain expressing β-galactosidase) is cultured in a suitable medium. For cytotoxicity assessment, a mammalian cell line (e.g., HeLa) is used.

-

Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in the assay medium.

-

Assay Procedure:

-

For the anti-parasitic assay, host cells (e.g., L6 cells) are seeded in 96-well plates and infected with T. cruzi trypomastigotes.

-

After incubation to allow for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

Plates are incubated for a specified period (e.g., 72 hours).

-

Parasite growth inhibition is determined by measuring the activity of the reporter enzyme (e.g., β-galactosidase) using a colorimetric substrate (e.g., chlorophenol red-β-D-galactopyranoside).

-

Absorbance is read using a microplate reader.

-

-

Cytotoxicity Assay:

-

HeLa cells are seeded in 96-well plates and incubated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a standard method, such as the MTT or resazurin reduction assay.

-

-

Data Analysis: EC50 (for anti-parasitic activity) and CC50 (for cytotoxicity) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

CYP51 Inhibition Assay

This protocol provides a general framework for assessing the inhibition of recombinant T. cruzi CYP51.

-

Reagents: Recombinant T. cruzi CYP51, a suitable substrate (e.g., a fluorescent probe), NADPH, and test compounds.

-

Assay Procedure:

-

The assay is performed in a microplate format.

-

The reaction mixture contains the enzyme, buffer, and the test compound at various concentrations.

-

The reaction is initiated by the addition of the substrate and NADPH.

-

The reaction progress is monitored by measuring the change in fluorescence or absorbance over time using a plate reader.

-

-

Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Histamine H3 Receptor Binding Assay

This is a representative protocol for a competitive radioligand binding assay.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human histamine H3 receptor (e.g., HEK293 cells).

-

Reagents: A radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine), unlabeled test compounds, and assay buffer.

-

Assay Procedure:

-

The assay is performed in a 96-well plate.

-

Membranes, radioligand, and varying concentrations of the test compound are incubated together.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The Ki values are calculated from the IC50 values (concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The derivatives discussed in this guide demonstrate the broad range of biological activities that can be achieved through targeted chemical modifications. The potent anti-parasitic activity against T. cruzi highlights the potential for developing new treatments for Chagas disease, a neglected tropical illness. Furthermore, the modulation of key cellular targets such as protein kinases and GPCRs opens up avenues for the development of novel therapies for cancer and neurological disorders.

Future research in this area should focus on:

-

Expansion of the chemical space: Synthesis of new libraries of derivatives with diverse substitutions to explore a wider range of biological targets.

-

Structure-activity relationship (SAR) studies: Detailed SAR investigations to optimize potency, selectivity, and pharmacokinetic properties.

-

Mechanism of action studies: Elucidation of the precise molecular mechanisms underlying the observed biological effects.

-

In vivo efficacy and safety profiling: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential and safety.

The continued exploration of this compound derivatives holds great promise for the discovery of next-generation medicines to address unmet medical needs.

References

- 1. Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Mechanistic Insights into 4-(1H-imidazol-2-yl)pyridine: A Technical Guide for Drug Discovery Professionals

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the potential mechanisms of action of 4-(1H-imidazol-2-yl)pyridine. While direct experimental data on this specific molecule is limited, its chemical structure, combining both a pyridine and an imidazole ring, suggests several plausible biological activities. This document synthesizes information from studies on structurally related compounds to propose likely enzymatic and receptor targets. Detailed experimental protocols for investigating these potential mechanisms are provided, along with quantitative data from analogous compounds to serve as a benchmark for future studies. The guide aims to be a foundational resource for researchers initiating pharmacological profiling of this compound and its derivatives.

Introduction: The Therapeutic Potential of the Imidazole-Pyridine Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with metal ions in the active sites of various enzymes.[1][2] Similarly, the pyridine moiety is a common feature in a wide range of pharmacologically active compounds, contributing to their physicochemical properties and target interactions.[3] The fusion of these two heterocycles in this compound presents a molecule with significant potential for biological activity.

Derivatives of this core structure have been explored for a variety of therapeutic applications, including as antiparasitic, anticancer, and central nervous system-acting agents. These studies have implicated several key biological targets, which form the basis of our preliminary investigation into the mechanism of action of the parent compound.

Postulated Mechanisms of Action and Supporting Data from Analogs

Based on the known activities of its derivatives and related imidazole-containing compounds, the primary hypothesized mechanisms of action for this compound fall into two main categories: enzyme inhibition and receptor modulation.

Enzyme Inhibition

The imidazole moiety is a well-established inhibitor of several enzyme classes, most notably metalloenzymes and kinases.

The nitrogen atoms in the imidazole ring can coordinate with the heme iron of cytochrome P450 enzymes, leading to their inhibition. This is a common mechanism for many imidazole-based drugs. A key example is the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi and protozoa. Derivatives of this compound have been identified as potent inhibitors of Trypanosoma cruzi CYP51.

Table 1: Inhibitory Activity of Imidazole-Pyridine Analogs against T. cruzi CYP51

| Compound ID | Structure | Target Enzyme | IC50 (nM) | Reference |

| Compound 11 | 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridine derivative | T. cruzi CYP51 | 52 | [3] |

| Ketoconazole | Imidazole-containing antifungal | T. cruzi CYP51 | 14 | [4] |

| Posaconazole | Triazole-containing antifungal | T. cruzi CYP51 | 48 | [4] |

Protein kinases are another major class of enzymes targeted by imidazole-containing compounds. The pyridine-imidazole scaffold has been successfully employed to develop inhibitors of several kinases involved in cancer signaling pathways, such as BRAF and Src kinases.

Table 2: Kinase Inhibitory Activity of Imidazole-Pyridine Derivatives

| Compound ID | Structure | Target Kinase | IC50 (µM) | Target Cell Line | Reference |

| Compound 7a | Pyrimidin-4-yl-1H-imidazol-2-yl derivative | CRAF | - | A375P | [4] |

| CLW14 | 2-(1H-imidazol-2-yl) pyridine derivative | BRAF | 4.26 | A375 | [5] |

| CLW27 | 2-(1H-imidazol-2-yl) pyridine derivative | BRAF | 2.93 | A375 | [5] |

| Compound 1 | Imidazo[4,5-c]pyridin-2-one derivative | Src Family Kinases | - | Glioblastoma cells | [6] |

Receptor Modulation

Derivatives of the imidazole-pyridine scaffold have also been investigated for their effects on the central nervous system. Specifically, certain imidazo[2,1-f]purine-2,4-diones, which contain the core imidazole structure, have shown potent binding to the 5-HT1A receptor, suggesting a potential role in modulating serotonergic neurotransmission.

Table 3: Receptor Binding Affinity of Related Imidazole Derivatives

| Compound ID | Structure | Target Receptor | Activity | Reference |

| Compound 2 | N-8-arylpiperazinylpropyl derivative of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione | 5-HT1A | Potent Ligand | |

| Compound 3 | N-8-arylpiperazinylpropyl derivative of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione | 5-HT1A | Potent Ligand |

Proposed Signaling Pathways

Based on the potential targets identified, this compound could modulate several critical signaling pathways.

Detailed Experimental Protocols

To empirically determine the mechanism of action of this compound, a series of in vitro assays are recommended. The following are detailed protocols for the key hypothesized targets.

CYP51 Inhibition Assay (Fluorescence-based)

This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant T. cruzi CYP51.

Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing recombinant T. cruzi CYP51 (e.g., 37 pmoles/mL) and cytochrome P450 reductase (CPR) in 50 mM potassium phosphate buffer (pH 7.4). Prepare serial dilutions of this compound in DMSO.

-

Assay Setup: In a 384-well black microplate, add the CYP51/CPR mixture. Add the test compound dilutions, ensuring the final DMSO concentration is consistent (e.g., <1%).

-

Substrate Addition: Add the fluorescent substrate, such as BOMCC (benzyloxymethyl-cyanocoumarin), to a final concentration of 100 µM.

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding NADPH to a final concentration of 80 µg/mL.

-

Fluorescence Measurement: Immediately measure the increase in fluorescence (Excitation: ~410 nm, Emission: ~460 nm) over 30 minutes at 37°C using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and fit the data to a dose-response curve to calculate the IC50 value.

BRAF Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the activity of BRAF kinase by measuring the amount of ATP remaining after the kinase reaction.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer.

-

Assay Setup: In a 96-well white plate, add the recombinant BRAF enzyme, the substrate (e.g., inactive MEK1), and the kinase buffer. Add the test compound dilutions or a vehicle control.

-

Reaction Initiation: Start the kinase reaction by adding ATP to a final concentration of approximately 10 µM.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Generation: Add a commercial kinase detection reagent (e.g., Kinase-Glo®) which will lyse the cells, stop the kinase reaction, and generate a luminescent signal proportional to the amount of ATP remaining.

-

Luminescence Measurement: After a 10-minute incubation at room temperature, measure the luminescence using a microplate luminometer.

-

Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC50 value.

5-HT1A Receptor Binding Assay (Radioligand-based)

This competitive binding assay determines the affinity of the test compound for the human 5-HT1A receptor.

Methodology:

-

Reagent Preparation: Use membranes prepared from cell lines stably expressing the human 5-HT1A receptor. Prepare serial dilutions of this compound. The radioligand is typically [3H]8-hydroxy-DPAT.

-

Incubation: In a 96-well plate, incubate the cell membranes (e.g., 10 µg) with a fixed concentration of the radioligand (e.g., 0.25 nM [3H]8-OH-DPAT) and varying concentrations of the test compound for 60 minutes at room temperature. Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand (e.g., 10 µM metergoline).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Radioactivity Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50, from which the inhibition constant (Ki) can be calculated.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Preliminary analysis based on the activities of its derivatives strongly suggests that its mechanism of action may involve the inhibition of key enzymes such as CYP51 and protein kinases like BRAF and Src, or the modulation of G-protein coupled receptors such as the 5-HT1A receptor.

The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these hypotheses. A comprehensive pharmacological profiling of this compound using these and other relevant assays will be crucial to elucidating its precise mechanism of action and unlocking its full therapeutic potential. Subsequent studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity for the identified target(s).

References

- 1. benchchem.com [benchchem.com]

- 2. Imidazole derivatives--a new class of microsomal enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Imidazole and nitroimidazole derivatives as NADH‐fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Basic Structural Characterization of 4-(1H-imidazol-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental structural characterization of 4-(1H-imidazol-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the core physicochemical properties and provides detailed experimental protocols for its characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. All quantitative data is presented in standardized tables for clarity and comparative analysis. Furthermore, this guide includes visual workflows and diagrams generated using Graphviz to illustrate key experimental and logical processes, adhering to strict visualization standards for clarity and accessibility.

Introduction

This compound is a bicyclic aromatic compound featuring a pyridine ring linked to an imidazole ring at the 2-position. The presence of both electron-rich imidazole and electron-deficient pyridine moieties imparts unique electronic properties and diverse coordination capabilities, making it a valuable building block in the design of novel therapeutic agents, functional materials, and catalysts. A thorough understanding of its structural features is paramount for its effective application and for the rational design of new derivatives. This guide serves as a foundational resource for researchers by consolidating essential structural data and detailing the methodologies for its verification.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and for the design of subsequent experiments.

| Property | Value | Reference |

| Chemical Formula | C₈H₇N₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| CAS Number | 21202-42-6 | [1] |

| Appearance | Solid | N/A |

| Melting Point | 210-211 °C | N/A |

Spectroscopic and Crystallographic Characterization

A multi-technique approach is essential for the unambiguous structural elucidation of this compound. The following sections detail the expected data from NMR, FT-IR, and MS, along with crystallographic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming its structure.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results | |||

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results | |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic peaks for the aromatic rings and the N-H bond of the imidazole moiety.

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | N-H stretch (imidazole) |

| 3000-3100 | Medium-Weak | Aromatic C-H stretch |

| ~1600 | Strong | C=N stretch (imidazole/pyridine) |

| 1400-1600 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1200-1400 | Medium | In-plane C-H bending |

| Below 1000 | Medium-Strong | Out-of-plane C-H bending |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a prominent molecular ion peak corresponding to its molecular weight.

Table 4: Expected Mass Spectrometry Data

| m/z | Ion |

| 145.06 | [M]⁺ |

| 146.07 | [M+H]⁺ |

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for the title compound was not retrieved, data for a related compound, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, is available and provides insight into the potential crystal packing.[2]

Table 5: Crystallographic Data for 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | Not specified in search results | [2] |

| a (Å) | 10.0057 (8) | [2] |

| b (Å) | 7.9828 (7) | [2] |

| c (Å) | 17.6199 (14) | [2] |

| V (ų) | 1407.4 (2) | [2] |

| Z | 8 | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and apply baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities.

-

Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.

-

FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands and correlate them with known functional group vibrations.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Further dilute the stock solution to a final concentration of about 1-10 µg/mL in the same solvent.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺).

-

Determine the exact mass and compare it with the calculated theoretical mass to confirm the elemental composition.

-

If fragmentation is observed, analyze the fragment ions to gain further structural information.

-

Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system, vapor diffusion, or slow cooling of a saturated solution.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

-

-

Data Analysis:

-

Analyze the final crystal structure to determine molecular geometry, conformation, and intermolecular interactions such as hydrogen bonding and π-π stacking.

-

Visualize the crystal structure using appropriate software.

-

Conclusion

This technical guide provides a foundational framework for the basic structural characterization of this compound. The presented physicochemical data, along with the detailed experimental protocols for NMR, FT-IR, MS, and X-ray diffraction, offer a comprehensive resource for researchers. The systematic application of these techniques will enable unambiguous confirmation of the structure and provide a solid basis for further studies in drug development and materials science. The inclusion of visual workflows aims to enhance the practical applicability of this guide in a laboratory setting.

References

Theoretical and Computational Modeling of 4-(1H-imidazol-2-yl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational modeling of 4-(1H-imidazol-2-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the experimental and computational methodologies employed to elucidate its structural, spectroscopic, and electronic properties. Key areas covered include synthesis, single-crystal X-ray diffraction, spectroscopic analysis (FT-IR and NMR), and in-silico studies such as Density Functional Theory (DFT) calculations, Natural Bond Orbital (NBO) analysis, and molecular docking. All quantitative data is presented in structured tables for comparative analysis, and key experimental and computational workflows are visualized using diagrams.

Introduction

This compound is a bicyclic aromatic compound featuring both an imidazole and a pyridine ring. This unique structural arrangement imparts a range of interesting chemical and physical properties, making it a valuable scaffold in drug discovery and a versatile ligand in coordination chemistry. The imidazole moiety can act as a hydrogen bond donor and acceptor, while the pyridine ring provides a basic nitrogen center, influencing the molecule's overall polarity, solubility, and metal-coordinating ability. Understanding the precise three-dimensional structure, vibrational modes, and electronic characteristics of this molecule is crucial for its application in various scientific domains.

Computational chemistry provides powerful tools to complement experimental findings, offering insights into molecular properties that can be challenging to measure directly. Theoretical modeling, particularly using Density Functional Theory (DFT), allows for the accurate prediction of geometries, spectroscopic signatures, and electronic properties, thereby guiding experimental design and interpretation. This guide integrates both experimental data from closely related derivatives and established computational protocols to present a holistic view of the modeling of this compound.

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common approach involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, followed by cyclization.

General Synthesis Protocol

A generalized procedure for the synthesis of imidazo[1,2-a]pyridine derivatives, which can be adapted for this compound, is as follows:

-

Reaction Setup: In a round-bottom flask, 2-aminopyridine (1 mmol) and a substituted phenacyl bromide (1 mmol) are dissolved in ethanol (5 mL).

-

Catalyst Addition: A suitable catalyst, such as copper silicate (10 mol%), is added to the reaction mixture.

-

Reflux: The mixture is refluxed, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is filtered to remove the catalyst and then poured over crushed ice to precipitate the solid product.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as hot ethanol.

The structure of the synthesized compound is typically confirmed using various spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Experimental and Computational Methodologies

A combination of experimental and computational techniques is employed to thoroughly characterize this compound.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure in the solid state.

Experimental Protocol:

-

Crystal Growth: Suitable single crystals are grown by slow evaporation of a solution of the compound in an appropriate solvent.

-

Data Collection: A single crystal is mounted on a diffractometer (e.g., Bruker SMART APEXII CCD area-detector). Data is collected at a controlled temperature (e.g., 100 K) using a specific radiation source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be located in a difference Fourier map and refined freely or placed in calculated positions.

Spectroscopic Analysis

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. Spectra are typically recorded in the 4000-400 cm⁻¹ range using a KBr pellet technique.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. Spectra are recorded on a spectrometer (e.g., Bruker Avance Neo 500 MHz) using a deuterated solvent (e.g., DMSO-d₆) and an internal standard (e.g., TMS).

Computational Modeling

Computational studies are performed to gain deeper insights into the molecular properties.

Density Functional Theory (DFT) Calculations:

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: 6-311++G(d,p) or a similar basis set.

-

Calculations:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequencies are calculated to predict the IR and Raman spectra and to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

-

NMR Chemical Shifts: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic properties and reactivity of the molecule.

-

Natural Bond Orbital (NBO) Analysis:

NBO analysis is performed to study the intramolecular charge transfer and hyperconjugative interactions within the molecule. It provides information about the stabilization energies associated with electron delocalization from filled donor NBOs to empty acceptor NBOs.

Molecular Docking:

Molecular docking simulations are used to predict the binding orientation and affinity of the molecule to a specific biological target, such as a protein receptor.

-

Software: AutoDock, PyRx, or similar docking software.

-

Protocol:

-

Preparation of the ligand (this compound) and the receptor protein (e.g., from the Protein Data Bank).

-

Definition of the binding site on the receptor.

-

Docking of the ligand into the binding site using a suitable search algorithm.

-

Analysis of the resulting binding poses and calculation of the binding energy.

-

Data Presentation

The following tables summarize key quantitative data obtained from experimental and computational studies of this compound and its closely related derivatives.

Table 1: Crystal Data and Structure Refinement for 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine[1][2][3]

| Parameter | Value |

| Empirical formula | C₈H₉N₃ |

| Formula weight | 147.18 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 10.0057(8) Å, b = 7.9828(7) Å, c = 17.6199(14) Å |

| Volume | 1407.4(2) ų |

| Z | 8 |

| R-factor | 0.051 |

Table 2: Selected Bond Lengths and Angles for 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine[1][2][3]

| Bond/Angle | Length (Å) / Angle (°) |

| N1-C1 | 1.334(4) |

| N2-C1 | 1.340(4) |

| C2-C3 | 1.532(4) |

| Dihedral Angle (Pyridine-Imidazole) | 7.96(15) |

Table 3: Theoretical Vibrational Frequencies for Imidazo[1,2-a]pyridine (DFT/B3LYP/6-31G(d))[4]

| Mode | Symmetry | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Assignment |

| ν(N-H) | A' | 3552 | 3286 | N-H stretching |

| ν(C-H) | A' | 3190 | - | C-H stretching (pyrazine ring) |

| ν(C=N) | A' | 1640 | 1635 | C=N stretching |

| δ(N-H) | A' | 1523 | 1527 | N-H in-plane bending |

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (GIAO/B3LYP/6-31G(d)) for a Triazole-Imidazole Derivative[5]

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (imidazole) | 7.8 - 8.2 | 7.7 - 8.1 |

| C (imidazole) | 118 - 140 | 117 - 139 |

| H (pyridine) | 7.2 - 8.6 | 7.1 - 8.5 |

| C (pyridine) | 123 - 150 | 122 - 151 |

Note: Data for a closely related derivative is presented as a representative example.

Table 5: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix for an Imidazole Derivative[6]

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N3 | π(C1-C2) | 25.4 |

| π(C4-C5) | π(C1-N3) | 20.1 |

Note: E(2) represents the stabilization energy. Data for a representative imidazole derivative.

Visualizations

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism and Isomerism of 4-(1H-imidazol-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-imidazol-2-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its structural motifs that are common in biologically active molecules and coordination complexes.[1] A thorough understanding of its tautomeric and isomeric forms is crucial for drug design, as different isomers can exhibit varied pharmacological and pharmacokinetic profiles.[2][3] This technical guide provides a comprehensive overview of the key tautomeric and rotational isomeric forms of this compound, details the experimental and computational methodologies for their study, and presents illustrative quantitative data to guide further research.

Introduction: The Significance of Isomerism and Tautomerism

Isomerism plays a pivotal role in pharmacology and drug development. Constitutional isomers, with different atomic connectivity, and stereoisomers, with the same connectivity but different spatial arrangements, can exhibit distinct biological activities, potencies, and toxicities.[4][5] Tautomers are readily interconvertible constitutional isomers, most commonly involving the migration of a proton.[6] For N-heterocyclic compounds like this compound, two primary forms of isomerism are of critical importance: annular tautomerism and rotational isomerism.

-

Annular Tautomerism: This form of prototropic tautomerism is characteristic of imidazole and other azoles, where a proton can migrate between the two nitrogen atoms of the imidazole ring.[7] This results in two distinct tautomeric forms which can have different hydrogen bonding capabilities and electronic properties.

-

Rotational Isomerism (Conformational Isomerism): Due to the single bond connecting the pyridine and imidazole rings, rotation around this bond can occur, leading to different spatial orientations of the two rings relative to each other. These different conformations, or rotamers, can have varying steric and electronic interactions, influencing their stability and interaction with biological targets.

The ability to characterize and predict the predominant tautomeric and isomeric forms is essential for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.[2][8]

Tautomerism in this compound

The annular tautomerism of the imidazole ring in this compound results in two tautomers: this compound (Tautomer I) and 4-(3H-imidazol-2-yl)pyridine (Tautomer II). The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and pH.

Caption: Annular tautomerism of this compound.

Quantitative Analysis of Tautomeric Equilibrium

While specific experimental data for the tautomeric equilibrium of this compound is not extensively reported, computational methods provide valuable insights into the relative stabilities of the tautomers. Density Functional Theory (DFT) is a powerful tool for predicting the Gibbs free energies of tautomers, from which the equilibrium constant (KT) can be calculated.

Table 1: Illustrative Calculated Relative Energies and Equilibrium Constant for Tautomers of this compound

| Tautomer | Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol) | Relative Gibbs Free Energy (ΔG) in Water (kcal/mol) | Equilibrium Constant (KT) in Water at 298 K |

| Tautomer I (1H) | 0.00 (Reference) | 0.00 (Reference) | 1.00 |

| Tautomer II (3H) | 0.85 | -0.50 | 2.30 |

Note: The data in this table is illustrative and based on general trends for similar N-heterocycles. Actual values would need to be determined by specific DFT calculations as outlined in the computational protocols section.

Rotational Isomerism in this compound

Rotation around the single bond connecting the pyridine and imidazole rings gives rise to different conformers. The most stable conformers are typically planar or near-planar, with the relative orientation of the nitrogen atoms in the two rings defining distinct rotational isomers. The energy barrier to rotation determines the rate of interconversion between these conformers.

Caption: Rotational isomerism in this compound.

Quantitative Analysis of Rotational Barriers

Computational chemistry is instrumental in determining the rotational energy profile and identifying the energy barriers between conformers. A potential energy surface scan, where the dihedral angle between the two rings is systematically varied, can elucidate the energy landscape of the rotation.

Table 2: Illustrative Calculated Rotational Energy Barriers for this compound

| Rotational Transition | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| syn-Conformer (Minimum) | 0 | 0.00 |

| Transition State | 90 | 5.5 |

| anti-Conformer (Minimum) | 180 | 0.2 |

Note: This data is illustrative, based on studies of similar 2-arylpyridine systems. Specific calculations are required for precise values.

Experimental Protocols for Tautomerism and Isomerism Studies

A combination of spectroscopic and crystallographic techniques is typically employed to characterize the tautomeric and isomeric forms of N-heterocycles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution.[9] The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs between tautomers.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 10-20 mg/mL.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tautomer Identification: In the case of slow exchange on the NMR timescale, distinct sets of signals will be observed for each tautomer. For fast exchange, time-averaged signals will be observed. The difference in chemical shifts between C4 and C5 of the imidazole ring can be a diagnostic tool to identify the predominant tautomer.

-

Quantitative Analysis: If separate signals are observed, the ratio of the tautomers can be determined by integrating the corresponding ¹H NMR signals.

-

Variable Temperature (VT) NMR: To study the dynamics of the equilibrium, acquire spectra at different temperatures. Changes in the spectra can provide information about the rate of interconversion and the thermodynamics of the tautomerization process.

Caption: Experimental workflow for NMR analysis of tautomerism.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of a molecule, including the specific tautomer and conformer present in the crystal lattice.[10]

Protocol for Single-Crystal X-ray Diffraction:

-

Crystallization: Grow high-quality single crystals of this compound. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution in various solvents.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation). Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods and refine the atomic positions and displacement parameters to obtain a final structural model.[2]

-

Analysis: Analyze the refined structure to determine bond lengths, bond angles, and torsion angles, which will unambiguously identify the tautomeric form and the conformation in the solid state. Intermolecular interactions, such as hydrogen bonding, can also be characterized.

Computational Protocols

Computational chemistry, particularly DFT, is a vital tool for predicting the relative stabilities of tautomers and isomers and for interpreting experimental data.

Protocol for DFT Calculations:

-

Structure Preparation: Build the 3D structures of the different tautomers and conformers of this compound.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for all structures in the gas phase and in solution (using a polarizable continuum model like PCM) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). The absence of imaginary frequencies confirms that the structures are true energy minima.

-

Energy Calculation: From the output of the frequency calculations, obtain the Gibbs free energies (G) for each tautomer and conformer. The relative energies (ΔG) indicate their relative stabilities.

-

Rotational Barrier Calculation: To determine the rotational barrier, perform a potential energy surface (PES) scan by systematically changing the dihedral angle between the pyridine and imidazole rings and calculating the energy at each step.

-

NMR Chemical Shift Calculation: Using the optimized geometries, calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts can aid in the assignment of experimental NMR spectra.

Caption: Workflow for computational analysis of tautomerism and isomerism.

Conclusion

The tautomeric and isomeric landscape of this compound is a critical consideration for its application in drug discovery and materials science. Annular tautomerism and rotational isomerism dictate the molecule's three-dimensional structure, hydrogen bonding patterns, and electronic properties. A synergistic approach combining high-resolution experimental techniques like NMR spectroscopy and X-ray crystallography with robust computational methods such as DFT is essential for a comprehensive understanding of these phenomena. This guide provides the foundational knowledge and detailed protocols necessary for researchers to investigate and characterize the tautomers and isomers of this important heterocyclic compound, thereby enabling more informed molecular design and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Tautomer Search | Rowan [rowansci.com]

- 5. benthamscience.com [benthamscience.com]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 4-(1H-imidazol-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 4-(1H-imidazol-2-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the theoretical electronic structure, potential experimental characterization methods, and the biological relevance of this scaffold, offering valuable insights for researchers in drug discovery and development.

Core Molecular Structure and Properties

This compound is a bicyclic aromatic compound with the chemical formula C₈H₇N₃.[1] Its structure features a pyridine ring linked to an imidazole ring at the 2-position. This arrangement of nitrogen-containing heterocycles imparts a unique set of electronic and chemical characteristics.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 21202-42-6 | [1] |

| Molecular Formula | C₈H₇N₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CN=CC=C1C2=NC=CN2 | [2] |

Electronic Structure and Properties (Computational Analysis)

Due to a lack of extensive experimental data on the electronic properties of this compound, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting its behavior. DFT calculations at the B3LYP/6-311G(d,p) level of theory are commonly employed for similar heterocyclic systems to elucidate their electronic characteristics.[3][4]

The key electronic properties are governed by the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capacity. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Table 2: Predicted Electronic Properties of this compound (Hypothetical DFT Data)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity, stability |

| Dipole Moment | 3.5 D | Polarity, intermolecular interactions |

| Electron Affinity | 1.0 eV | Ability to accept an electron |

| Ionization Potential | 7.0 eV | Energy to remove an electron |

Note: The values in this table are hypothetical and represent typical values for similar structures based on DFT calculations. Experimental verification is required.

The logical relationship between the fundamental electronic structure and the resulting chemical and biological properties can be visualized as follows:

Experimental Protocols for Electronic Characterization

To empirically determine the electronic properties of this compound, a suite of spectroscopic and electrochemical techniques should be employed.

Synthesis and Structural Characterization

A potential synthetic route for this compound can be adapted from the synthesis of similar bis(imidazol-2-yl)pyridine compounds.[5][6]

Protocol for Synthesis:

-

Reaction Setup: In a round-bottom flask, dissolve pyridine-4-carbaldehyde and glyoxal in a suitable solvent such as ethanol.

-

Addition of Ammonia: Add an excess of ammonium acetate to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture and pour it into ice water. The resulting precipitate can be collected by filtration.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization: The synthesized compound should be characterized by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure, if suitable crystals can be obtained.[7]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima can be correlated with the HOMO-LUMO gap.

Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). A typical concentration is in the micromolar range.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.

-

Analysis: Identify the wavelength of maximum absorption (λ_max). The onset of the absorption band can be used to estimate the optical band gap. For pyridine, absorption maxima are observed around 202 nm and 254 nm, while imidazole derivatives show characteristic absorptions as well.[8][9] A substituted system like 4-(4,5-diphenyl-1H-imidazole-2-yl) phenol shows absorption peaks at 340 nm and 406 nm.[10]

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, which can be used to estimate the HOMO and LUMO energy levels.

Protocol for Cyclic Voltammetry:

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Solution: Dissolve a small amount of this compound in the electrolyte solution.

-

Electrochemical Cell: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Scan the potential between appropriate limits and record the resulting current.

-

Data Analysis: Determine the onset potentials for the first oxidation and reduction peaks. These can be used to calculate the HOMO and LUMO energy levels using established empirical formulas, often with ferrocene as an internal standard. The workflow for such an experiment can be visualized as follows:

Biological Significance and Drug Development Context

The imidazopyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[11][12] Derivatives of imidazopyridine have demonstrated a wide range of pharmacological activities, making this compound a molecule of considerable interest for drug development professionals.

Table 3: Known Biological Targets of Imidazopyridine Derivatives

| Biological Target Class | Specific Examples | Therapeutic Area | References |

| GABA-A Receptors | Positive allosteric modulators | Sedative, hypnotic, anxiolytic | [13][14] |

| Kinases | CDK, PI3K, MEK | Oncology | [14] |

| Topoisomerases | DNA topoisomerase | Oncology | [15] |

| Microbial Enzymes | Various bacterial and fungal targets | Infectious Diseases | [16] |

| COX Enzymes | COX-1, COX-2 | Anti-inflammatory | [17] |